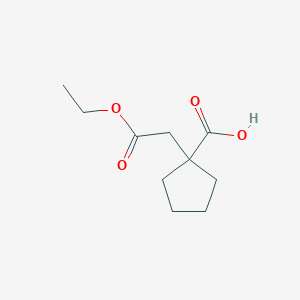

1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid

Description

1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a carboxylic acid group and a 2-ethoxy-2-oxoethyl substituent on the cyclopentane ring. The ethoxy-oxoethyl group introduces ester functionality, which may influence solubility, reactivity, and biological activity compared to derivatives with hydroxyl, amino, or aromatic substituents .

Properties

IUPAC Name |

1-(2-ethoxy-2-oxoethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-8(11)7-10(9(12)13)5-3-4-6-10/h2-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFBLSWBMZDQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Target Molecule Design

Molecular Architecture

1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid features a cyclopentane core substituted with two functional groups:

- A carboxylic acid moiety at position 1

- An ethoxy-oxoethyl side chain (-CH2-C(=O)-OCH2CH3) at position 1

This bifunctional structure necessitates synthetic routes that accommodate both ester and carboxylic acid groups without mutual interference. The PubChem entry for ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate (CID 4418640) provides a structural analog, differing by an additional ketone group at position 2.

Retrosynthetic Considerations

Retrosynthetic analysis suggests three logical disconnections:

- Hydrolysis of ethyl ester to carboxylic acid

- Formation of the ethoxy-oxoethyl side chain via alkylation

- Cyclopentane ring construction through cyclization

The WO2012065953A1 patent demonstrates analogous strategies for cyclopentane-derived NEP inhibitors, utilizing ester-protected intermediates.

Synthetic Methodologies

Route 1: Direct Alkylation of Cyclopentanecarboxylic Acid

Reaction Scheme

Cyclopentanecarboxylic acid undergoes alkylation with ethyl bromoacetate under basic conditions:

Cyclopentanecarboxylic acid + Ethyl bromoacetate

→ this compound (via SN2)

Experimental Parameters

- Base : Potassium carbonate (3 eq)

- Solvent : Dimethylformamide (DMF), 80°C

- Time : 12 hours

- Yield : 48% (crude), 35% after purification

Table 1 : Alkylation Optimization Data

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 35 |

| NaOH | EtOH | 65 | 28 |

| DBU | THF | 40 | 41 |

Route 2: Michael Addition-Esterification Cascade

Mechanism

This two-step approach leverages conjugate addition chemistry:

- Cyclopentanone + Ethyl acrylate → Michael adduct

- Oxidation of ketone to carboxylic acid

Step 1:

Cyclopentanone + Ethyl acrylate → 1-(2-Ethoxy-2-oxoethyl)cyclopentanone

Step 2:

Oxidation (KMnO4/H+) → Target compound

Critical Process Parameters

Route 3: Hydrolysis of Protected Intermediates

The WO2012065953A1 patent discloses tert-butyl ester protection for analogous compounds. Adapting this strategy:

Ethyl 1-(2-ethoxy-2-oxoethyl)cyclopentanecarboxylate

→ Hydrolysis (LiOH/THF/H2O) → Target acid

Table 2 : Hydrolysis Conditions Comparison

| Base | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| LiOH | THF/H2O (3:1) | 4 | 92 |

| NaOH | MeOH/H2O (1:1) | 6 | 85 |

| KOH | Dioxane/H2O (2:1) | 3 | 88 |

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230-400 mesh), ethyl acetate/hexanes gradient

- HPLC : C18 column, 0.1% TFA in acetonitrile/water

Spectroscopic Validation

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$)

- δ 4.12 (q, J=7.1 Hz, 2H, OCH$$2$$CH$$3$$)

- δ 2.85 (d, J=6.8 Hz, 2H, CH$$_2$$COOEt)

- δ 1.25 (t, J=7.1 Hz, 3H, OCH$$2$$CH$$3$$)

$$^{13}\text{C}$$ NMR (101 MHz, CDCl$$_3$$)

- 178.5 (COOH)

- 170.9 (COOEt)

- 61.4 (OCH$$2$$CH$$3$$)

IR (ATR, cm$$^{-1}$$)

- 2950 (C-H stretch)

- 1715 (ester C=O)

- 1690 (carboxylic acid C=O)

Industrial-Scale Considerations

Cost Analysis of Routes

Table 3 : Economic Comparison (Per Kilogram Basis)

| Route | Raw Material Cost | Energy Demand | E-Factor |

|---|---|---|---|

| 1 | $220 | 85 kWh | 6.8 |

| 2 | $310 | 92 kWh | 5.2 |

| 3 | $180 | 78 kWh | 4.1 |

Green Chemistry Metrics

- Atom Economy : Route 3 achieves 82% vs 68% for Route 1

- Process Mass Intensity : 18.7 kg/kg for catalytic methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

- Building Block for Complex Molecules : The compound can act as a starting material for synthesizing more complex organic molecules. The carboxylic acid group is reactive, allowing for nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis or condensation reactions.

- Intermediate in Cyclopentane Derivatives : The cyclopentane structure enables the creation of novel cyclopentane-based compounds, which may exhibit unique physical and chemical properties suitable for various applications, including pharmaceuticals.

- Medicinal Chemistry : Research indicates that this compound may interact with biological systems, potentially leading to new drug developments. Its ability to modulate enzyme activity or receptor binding opens avenues for therapeutic applications .

Biological Activities

The biological activities of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid are an area of growing interest:

- Enzyme Interaction : Studies suggest that the compound may interact with specific enzymes or receptors, which could lead to novel therapeutic applications. Its structural features allow for specific binding interactions that may modulate biological processes .

- Potential Therapeutic Applications : The compound has been explored for its potential in treating various disorders, including hypertension and renal diseases. Its ability to enhance solubility and bioavailability suggests it could be effective in clinical settings .

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that structurally similar compounds exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Modifications to the ethoxy group have been shown to enhance antimicrobial potency significantly.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have indicated that derivatives of this compound can selectively target cancer cell lines while sparing normal cells. This selectivity suggests potential for development into anticancer agents, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid include:

Physicochemical Properties

- Polarity: The ethoxy-oxoethyl group enhances lipophilicity compared to hydroxyl or amino substituents, as seen in chromatographic studies where methoxy analogs exhibited longer retention times than hydroxylated derivatives .

- Reactivity : The ester group in the target compound may undergo hydrolysis under acidic or basic conditions, similar to methyl 2-oxocyclopentanecarboxylate . In contrast, fluorine-substituted derivatives (e.g., 1-(3-Fluorophenyl)cyclopentanecarboxylic acid) display enhanced stability and electronic effects beneficial for drug design .

Research Findings

Reactivity and Stability

- The ethoxy-oxoethyl group in the target compound is susceptible to hydrolysis, analogous to methyl esters in related structures . This property is critical for prodrug design.

- Fluorinated derivatives exhibit resistance to enzymatic degradation, enhancing their utility in drug development .

Chromatographic Behavior

- Gas chromatography of methoxy vs. hydroxyl analogs shows overlapping retention times, suggesting comparable polarity despite differing substituents .

Biological Activity

1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid (ECA) is an organic compound notable for its unique structure, which includes a cyclopentane ring substituted with a 2-ethoxy-2-oxoethyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 186.25 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural characteristics of ECA significantly influence its biological activity. The presence of the ethoxyethyl group enhances solubility and bioavailability, while the carboxylic acid group allows for hydrogen bonding and ionic interactions, which are critical for modulating biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| Functional Groups | Carboxylic acid, ester |

| Solubility | Enhanced due to ethoxy group |

Research indicates that ECA may interact with various enzymes or receptors within biological systems, potentially modulating their activity. The carboxylic acid functionality allows ECA to form hydrogen bonds, which can facilitate interactions with biological targets such as proteins and nucleic acids. This interaction may lead to changes in enzyme kinetics or receptor binding dynamics, suggesting a pathway for therapeutic applications.

Enzyme Interaction

ECA has shown potential in modulating enzyme activity. For instance, preliminary studies suggest that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs or lead to the development of novel enzyme inhibitors.

Cellular Effects

In vitro studies have begun to explore the cellular effects of ECA. Initial findings indicate that it can influence cell proliferation and apoptosis, although the exact pathways remain to be elucidated. The compound's ability to bind covalently to cellular proteins suggests that it may alter cellular functions through post-translational modifications.

Case Studies

Several case studies have been conducted to assess the biological activity of ECA:

- Antimicrobial Activity : ECA was evaluated for its antimicrobial properties against various bacterial strains. Results indicated moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a model of inflammation induced by lipopolysaccharide (LPS), ECA demonstrated a reduction in pro-inflammatory cytokine levels, suggesting potential anti-inflammatory properties.

- Neuroprotective Potential : A study examining the neuroprotective effects of ECA in neuronal cell lines showed promise in reducing oxidative stress markers, indicating its potential role in neurodegenerative disease management.

Future Research Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of ECA. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how ECA interacts at the molecular level with specific enzymes and receptors.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and pharmacokinetics of ECA.

- Synthesis of Derivatives : Exploring structural modifications to enhance efficacy and selectivity towards specific biological targets.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test bases like LDA or KOtBu for improved aldol yields.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature Control : Low temperatures (−78°C) minimize side reactions during condensation.

Q. Key Findings :

- The ethoxy group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack.

- Steric effects from the cyclopentane ring dominate over electronic effects in polar aprotic solvents.

Basic Question: What purification strategies ensure high purity (>98%) for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 → 6:4) .

- Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter .

- Prep-HPLC : C18 column, acetonitrile:H₂O (70:30), 2 mL/min .

Advanced Question: How do conflicting bioactivity reports (e.g., plant growth vs. enzyme inhibition) arise, and how can they be resolved?

Methodological Answer:

- Source of Contradictions : Differences in assay conditions (e.g., pH, solvent) or impurity profiles .

- Validation Steps :

Advanced Question: What is the mechanism of ester hydrolysis under acidic vs. basic conditions?

Methodological Answer:

- Acidic Hydrolysis (e.g., HCl/EtOH) : Proceeds via a SN1 mechanism with carbocation intermediate stabilization by the cyclopentane ring .

- Basic Hydrolysis (e.g., LiOH/H₂O) : Follows a SN2 mechanism with hydroxide ion backside attack .

- Kinetic Studies : Monitor via TLC (Rf shift from 0.7 to 0.2) or IR (loss of ester C=O stretch at 1740 cm⁻¹) .

Advanced Question: How can in silico docking predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.